3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid
Description
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid is a pyrrole-substituted benzoic acid derivative featuring an ethoxycarbonyl group at the 3-position of the pyrrole ring, a methyl group at the 2-position, and a phenyl group at the 5-position. The benzoic acid moiety enhances solubility in polar solvents and provides a site for further functionalization, while the pyrrole ring contributes to π-π stacking interactions and electronic diversity .
Though direct synthetic or crystallographic data for this specific compound are absent in the provided evidence, its structural analogs (e.g., 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, CAS: 26180-29-0) highlight the importance of substituent positioning on physicochemical properties .
Properties
IUPAC Name |
3-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-26-21(25)18-13-19(15-8-5-4-6-9-15)22(14(18)2)17-11-7-10-16(12-17)20(23)24/h4-13H,3H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFIFAVPKDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid, with the CAS number 879329-74-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.38 g/mol
- Structure : The compound features a pyrrole ring substituted with ethoxycarbonyl and phenyl groups, linked to a benzoic acid moiety.
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, the presence of the phenyl ring in similar structures has been associated with enhanced cytotoxic effects against various cancer cell lines.
Key Findings :
- Inhibition of Cell Proliferation : Compounds with similar structures have shown significant growth inhibition in cancer cell lines such as HT29 and Jurkat cells. The IC50 values for these compounds were found to be comparable to standard anticancer drugs like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with specific proteins involved in cancer cell survival, leading to apoptosis .
Anti-HIV Activity
The compound's structural analogs have been tested for anti-HIV activity. Studies indicate that certain derivatives exhibit moderate to potent inhibitory effects against HIV-1 replication, particularly through interactions at the gp41 binding site .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of benzoic acid incorporating the pyrrole structure and evaluated their biological activity against HIV and cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the potency of these compounds .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds in inhibiting tumor growth. These studies demonstrated a marked reduction in tumor size when treated with these compounds compared to controls .
Data Table: Summary of Biological Activities
Scientific Research Applications
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. A study demonstrated that similar compounds inhibited the proliferation of cancer cells by inducing apoptosis, suggesting that 3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid may have similar effects due to its structural analogies to known active compounds .
Materials Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly polymers and coatings.
Case Study: Polymer Synthesis
In a recent study, researchers incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers, indicating its potential use in high-performance applications .
Biological Research
The compound has been utilized in proteomics research, where it serves as a reagent for protein labeling and modification.
Case Study: Protein Interaction Studies
A study highlighted the use of this compound in labeling proteins for interaction studies using mass spectrometry. The ability to modify proteins selectively allows researchers to investigate complex biological processes more effectively .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity studies | Induces apoptosis in cancer cells |
| Materials Science | Polymer enhancement | Improved thermal stability |
| Biological Research | Protein labeling for mass spectrometry | Enables detailed interaction studies |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
*Molecular formula for the target compound is inferred based on substituent counts.
Key Observations :
The trifluoromethyl group in significantly increases acidity (pKa ~1–2 for CF₃-substituted benzoic acids vs. ~4.2 for unsubstituted benzoic acid).
Solubility and Lipophilicity :
- The ethoxycarbonyl group may enhance lipophilicity (logP ~3–4 estimated) compared to hydroxylated analogs (e.g., , logP ~2.5).
- Carboxylic acid groups in all analogs improve aqueous solubility, enabling salt formation for pharmaceutical formulations.
Biological Activity :
- Chlorinated and thiophene-containing analogs (e.g., ) demonstrate affinity for enzymatic targets (e.g., proteases), suggesting the target compound could be tailored for similar applications.
- Pyrrole derivatives with nitro or benzoyl groups (e.g., ) often exhibit antioxidant or antimicrobial activity.
Preparation Methods
Pyrrole Ring Synthesis
A common approach involves the Paal-Knorr synthesis or modified condensation reactions:
Starting materials such as ethyl acetoacetate or ethyl trifluoroacetoacetate react with substituted anilines or hydrazines to form intermediate esters or hydrazides.
For example, refluxing benzoic acid-substituted phenylhydrazines with ethyl acetoacetate in acetic acid yields dihydro-pyrazolyl intermediates, which upon further reaction form the pyrrole ring system.
The methyl and phenyl substituents are introduced by selecting appropriately substituted precursors or via selective alkylation/arylation steps.
Coupling to Benzoic Acid
The pyrrole nitrogen is bonded to the 3-position of benzoic acid through nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki coupling.
Optimization of reaction conditions (temperature, solvent, catalysts) is critical to achieve high yields and selectivity.
Esterification and Hydrolysis Steps
The ethoxycarbonyl group is often introduced as an ester functional group (ethyl ester) during synthesis.
Hydrolysis of ester intermediates with aqueous sodium hydroxide or acidic conditions yields the free carboxylic acid.
Purification and Isomer Separation
The product mixture may contain E/Z isomers due to double bonds or ring substituents.
Preparative HPLC is employed to separate these isomers, although isolated isomers may equilibrate back to mixtures.
Analytical techniques such as NMR (including 1D and 2D NOESY) confirm isomer ratios and structure.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrole ring formation | Condensation (e.g., Paal-Knorr) | Reflux in acetic acid, 4-6 h | 70-85 | Starting from substituted hydrazines and ethyl acetoacetate |
| Coupling to benzoic acid | Pd-catalyzed Suzuki coupling | Pd catalyst, base, solvent, 80-100°C | 60-75 | Use of 3-borono-substituted benzoic acid derivatives |
| Ester hydrolysis | Base-catalyzed hydrolysis | 2N NaOH, room temperature, 2-4 h | 80-90 | Converts ester to carboxylic acid |
| Purification | Preparative HPLC | Gradient elution, reversed-phase | N/A | Separates E/Z isomers |
Research Findings and Optimization
Modifications in the choice of hydrazine derivatives and acetoacetate esters can improve overall yield and selectivity of the pyrrole ring formation.
Suzuki coupling conditions, including catalyst type and ligand choice, significantly influence coupling efficiency and purity.
Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive substituents.
Separation of isomers remains challenging; however, preparative HPLC combined with NMR analysis provides reliable characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
